5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Description
5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N3O3S3 and its molecular weight is 395.51. The purity is usually 95%.
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Biological Activity
5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Structural Overview
The compound features:
- Piperidine Ring : Provides basic nitrogen functionality.
- Thiophene Groups : Contribute to hydrophobic interactions.
- Oxadiazole Moiety : Involved in hydrogen bonding and potential interactions with biological receptors.
The molecular formula is C16H17N3O3S3 and it has a molecular weight of 395.51 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and piperidine rings allows for interactions with enzymes and receptors that contain nitrogen or oxygen atoms. The thiophene groups enhance binding to hydrophobic regions in these targets, while the sulfonyl group may facilitate hydrogen bonding interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have shown significant antimicrobial properties, including antibacterial and antifungal effects. Studies indicate that derivatives of oxadiazoles can inhibit the growth of various pathogens .
- Anticancer Properties : Research has demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). These compounds often induce apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
Comparative Studies
To understand the unique profile of this compound, it is useful to compare it with other similar compounds. Below is a summary table highlighting key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | Methoxybenzyl group instead of thiophenes | Antimicrobial |
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole | Lacks piperidine and thiophene groups | Antifungal |
5-Pyridin-4-yloxadiazole | Contains a pyridine instead of piperidine | Anticancer |
The unique combination of thiophene and sulfonamide functionalities in 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-y)-1,2,4 oxadiazole sets it apart from these similar compounds. This structure may contribute to its distinctive biological profile and potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Dhumal et al. (2016) explored a series of oxadiazoles for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds demonstrated strong inhibition of both active and dormant states of the bacteria .
- Desai et al. (2018) conducted studies on pyridine-based oxadiazoles showing significant antitubercular effects with MIC values indicating potent activity against drug-resistant strains .
Properties
IUPAC Name |
3-thiophen-3-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,15-4-2-7-24-15)19-6-1-3-12(10-19)9-14-17-16(18-22-14)13-5-8-23-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHVRUBICOMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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